4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Planarity
The compound 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, with its complex structure, may have similarities with molecules that have been studied for their planar configurations. For instance, molecules like 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide consist of two approximately planar parts, including an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group, with the least-squares planes of the isoxazole and benzene rings forming a significant angle. Such planarity and intramolecular hydrogen bonding could be relevant in understanding the molecular interactions and structural stability of 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in various environments (Rodier et al., 1993).
Polymer Applications
Compounds containing oxadiazole units, similar to the 1,2,4-oxadiazol-5-yl moiety in 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, have been utilized in the synthesis of aromatic polyamides. These polymers exhibit remarkable thermal stability and solubility, which enables them to be processed into thin, flexible films with significant mechanical strength. Such materials could be useful in a variety of industrial and technological applications, including electronics and coatings (Sava et al., 2003).
Enzyme Inhibition and Molecular Docking Studies
The structural features of 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may also lend it potential in the field of enzyme inhibition. Compounds with similar isoxazole and sulfonamide moieties have been synthesized and evaluated for their inhibitory effects on various enzymes, indicating potential therapeutic applications. Molecular docking studies have further elucidated the interactions between such compounds and enzyme active sites, providing insights into their mechanism of action (Alyar et al., 2019).
Anticancer Research
Additionally, compounds incorporating 1,3,4-oxadiazol and isoxazole rings have been explored for their anticancer properties. Such studies involve the design and synthesis of derivatives followed by evaluation against various cancer cell lines. The structure-activity relationships derived from these studies contribute to the development of new anticancer agents, and compounds like 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide could potentially be candidates for such research (Ravinaik et al., 2021).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-10-8-13(19-25-10)15-18-14(26-20-15)9-17-16(22)11-4-6-12(7-5-11)27(23,24)21(2)3/h4-8H,9H2,1-3H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINJHMQFSKYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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